7-(Aminomethyl)-1-benzofuran-4-OL
Description
The unique structural architecture of benzofuran (B130515), which features a benzene (B151609) ring fused to a furan (B31954) ring, imparts a distinct set of physicochemical properties that make it an attractive starting point for drug discovery and development. mdpi.com
The benzofuran scaffold is a cornerstone in the synthesis of a multitude of natural and synthetic compounds exhibiting a broad spectrum of biological activities. medcraveonline.comnih.gov Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their pronounced therapeutic potential. nih.gov Research has demonstrated that benzofuran-based molecules can possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, among others. ku.ac.aersc.org
The versatility of the benzofuran ring system allows for the introduction of various substituents at different positions, leading to new derivatives with unique structural and electronic characteristics. mdpi.com This chemical tractability enables the fine-tuning of their biological and pharmacological profiles, making them prime candidates for the development of novel therapeutic agents. nih.gov The exploration of structure-activity relationships (SAR) within benzofuran derivatives has been a key focus, aiming to elucidate the structural requirements for potent and selective biological activity. mdpi.com
The following table provides a glimpse into the diverse biological activities associated with various benzofuran derivatives:
Table 1: Biological Activities of Selected Benzofuran Derivatives| Derivative Class | Biological Activity | Reference |
|---|---|---|
| 2-Arylbenzofurans | Anticancer, Anti-HIV, Antimicrobial | medcraveonline.com |
| Amino-benzofurans | Antiarrhythmic | medcraveonline.com |
| Benzofuran-N-aryl piperazine (B1678402) hybrids | Anti-inflammatory, Anticancer | nih.gov |
| Fused benzofuran derivatives | Antibacterial, Antifungal | nih.gov |
While the broader family of benzofurans has been extensively studied, the specific compound 7-(Aminomethyl)-1-benzofuran-4-OL represents a molecule of significant interest for several key reasons rooted in the principles of medicinal chemistry and structure-activity relationships. The rationale for its investigation lies in the strategic placement of the aminomethyl and hydroxyl functional groups on the benzofuran core.
The aminomethyl group is a well-established pharmacophore in drug design. Its introduction into a molecular scaffold can profoundly influence a compound's biological activity. This is often attributed to its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological targets like proteins and enzymes. Furthermore, the presence of an amino group can enhance the aqueous solubility and modulate the pharmacokinetic properties of a molecule.
The hydroxyl group at the 4-position of the benzofuran ring is also of considerable importance. Phenolic hydroxyl groups are known to be involved in hydrogen bonding and can act as both hydrogen bond donors and acceptors. This can play a pivotal role in the binding affinity of the molecule to its biological target. The position of the hydroxyl group on the aromatic ring can significantly impact its acidity and electronic properties, thereby influencing its reactivity and metabolic stability.
The combination of an aminomethyl group at the 7-position and a hydroxyl group at the 4-position on the benzofuran scaffold presents a unique substitution pattern that warrants investigation. This specific arrangement of functional groups could lead to novel biological activities or an enhanced potency and selectivity profile compared to other benzofuran derivatives. The exploration of such derivatives is a logical progression in the quest to develop new and effective therapeutic agents based on the versatile benzofuran template.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-(aminomethyl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H9NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H,5,10H2 |
InChI Key |
GXJKZWCAONAROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1CN)O |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for 7 Aminomethyl 1 Benzofuran 4 Ol
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 7-(Aminomethyl)-1-benzofuran-4-OL, providing insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments would be utilized for the complete assignment of all proton and carbon signals of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The chemical shifts will be influenced by the electron-donating effects of the hydroxyl and aminomethyl groups. The methylene (B1212753) protons of the aminomethyl group (CH₂) would likely appear as a singlet or a multiplet depending on the solvent and pH, typically in the range of δ 3.5-4.5 ppm. The protons of the furan (B31954) ring will also have characteristic shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the benzofuran core will resonate in the aromatic region (δ 100-160 ppm). The carbon of the aminomethyl group is expected in the aliphatic region, typically around δ 40-50 ppm. The specific chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. COSY experiments would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two to three bonds, which is vital for confirming the placement of the substituents on the benzofuran scaffold.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~7.5 - 7.8 | ~145 - 150 |
| 3 | ~6.7 - 7.0 | ~105 - 110 |
| 3a | - | ~120 - 125 |
| 4 | - | ~150 - 155 |
| 5 | ~6.8 - 7.2 | ~110 - 115 |
| 6 | ~7.0 - 7.4 | ~120 - 125 |
| 7 | - | ~130 - 135 |
| 7a | - | ~150 - 155 |
| CH₂ (aminomethyl) | ~3.8 - 4.2 | ~40 - 45 |
| NH₂ | Variable | - |
| OH | Variable | - |
Note: Predicted values are based on the analysis of similar benzofuran and substituted aromatic compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-O bonds.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The primary amine (-NH₂) group would show two sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ range. Finally, the C-O stretching vibrations of the phenolic hydroxyl and the furan ether linkage would be visible in the 1000-1300 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching (broad) | 3200 - 3600 |
| Amine N-H | Stretching (two peaks) | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Furan C-O-C | Stretching | 1000 - 1250 |
| Phenolic C-O | Stretching | 1150 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. Benzofuran derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, the extended conjugation of the benzofuran system, along with the auxochromic effects of the hydroxyl and aminomethyl substituents, is expected to result in distinct absorption maxima. Generally, benzofurans show two or three absorption bands, often referred to as α, p, and β bands, which arise from π-π* transitions. The presence of the hydroxyl and amino groups is likely to cause a bathochromic (red) shift of these bands compared to the unsubstituted benzofuran. nih.govrsc.org
Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Transition | Expected Wavelength Range (nm) |
| π → π | 240 - 260 |
| π → π | 280 - 320 |
Note: The exact λmax values and molar absorptivities are dependent on the solvent used.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be the standard approach for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. The retention time of the compound is a key identifier under specific chromatographic conditions. By using a suitable detector, such as a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy, the purity of the sample can be quantified by measuring the relative area of the main peak. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate impurities with a wide range of polarities. journalijcar.orgabap.co.inaustinpublishinggroup.comajphr.com
Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid or trifluoroacetic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or a λmax) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Analysis and Fragmentation Patterns
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. While the polarity and potential for hydrogen bonding in this compound might make it less suitable for direct GC analysis without derivatization, this method can provide valuable information if the compound is sufficiently volatile or can be converted to a more volatile derivative (e.g., by silylation of the hydroxyl and amino groups).
In GC-MS, the sample is first separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern is a unique "fingerprint" of the molecule and can be used for structural confirmation. Key fragmentation pathways for this molecule would likely involve the loss of the aminomethyl group, cleavage of the furan ring, and fragmentations characteristic of phenols. whitman.edulibretexts.orgmiamioh.edu
Predicted Key Mass Fragments in GC-MS (Electron Ionization)
| m/z Value | Possible Fragment Identity |
| [M]+• | Molecular Ion |
| [M-15]+ | Loss of •CH₃ (if present from fragmentation) |
| [M-30]+ | Loss of CH₂NH₂ |
| [M-18]+ | Loss of H₂O (from hydroxyl group) |
| [M-28]+ | Loss of CO |
Note: The observation and relative abundance of these fragments depend on the ionization energy and the stability of the resulting ions.
Ultra-Performance Liquid Chromatography (UPLC-MS)
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. The utilization of sub-2 µm stationary phase particles in UPLC allows for higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).
In the context of this compound, a UPLC-MS method would be instrumental in assessing its purity profile. The method would separate the target compound from any starting materials, by-products, or degradation products. The mass spectrometer detector provides molecular weight information, which aids in the tentative identification of these related substances.
While specific UPLC-MS data for this compound is not publicly available, a general approach can be described. A reversed-phase UPLC column, such as a C18, would likely be employed with a mobile phase gradient of water and acetonitrile, possibly with a modifier like formic acid to improve peak shape and ionization efficiency. The mass spectrometer could be operated in positive electrospray ionization (ESI) mode, which would be expected to readily ionize the primary amine in this compound.
A hypothetical UPLC-MS analysis of a sample containing this compound and a related impurity is presented in the table below.
| Parameter | Value |
| Chromatographic System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometer | Single Quadrupole Detector |
| Ionization Mode | Electrospray Positive (ESI+) |
| Scan Range | m/z 100-400 |
This table represents a typical UPLC-MS method that could be developed for the analysis of this compound and is not based on published experimental data for this specific compound.
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass measurements from a standard mass spectrometer, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with very high accuracy (typically < 5 ppm).
For this compound, with a molecular formula of C₉H₉NO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass within a narrow tolerance provides strong evidence for the correct identification of the compound.
The table below illustrates the theoretical and hypothetical experimental mass data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | arctomsci.com |
| Theoretical Monoisotopic Mass | 163.06333 u | |
| Hypothetical Experimental Mass (M+H)⁺ | 164.07061 u | |
| Mass Accuracy (ppm) | < 5 ppm |
The experimental mass is hypothetical and serves as an example of what would be expected from an HRMS analysis. The theoretical mass is calculated based on the known elemental composition.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed together in the crystal lattice.
While a crystal structure for this compound has not been reported in the publicly available literature, the analysis of structurally related benzofuran derivatives can provide insight into the type of data obtained from such an experiment. For instance, studies on other benzofuran compounds reveal detailed structural parameters. researchgate.net
Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic data, as exemplified in the table below for a related benzofuran derivative.
| Parameter | Example Value for a Benzofuran Derivative | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 10.123(4) | |
| b (Å) | 15.456(6) | |
| c (Å) | 11.234(5) | |
| α (°) | 90 | |
| β (°) | 109.87(3) | |
| γ (°) | 90 | |
| Volume (ų) | 1645.9(12) | |
| Z | 4 | researchgate.net |
The data in this table is for an example benzofuran derivative and is intended to be illustrative of the information obtained from an X-ray crystallography experiment. It does not represent data for this compound.
Theoretical and Computational Chemistry Studies of 7 Aminomethyl 1 Benzofuran 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, electron distribution, and energy states.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like benzofuran (B130515) derivatives. physchemres.orgnih.gov In a typical DFT study, the geometry of the molecule is optimized to find its most stable, lowest-energy structure.
For benzofuran derivatives, calculations are commonly performed using hybrid functionals such as B3LYP or PBE, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p). rsc.org These calculations yield key ground state properties:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation are determined. For 7-(Aminomethyl)-1-benzofuran-4-OL, this would reveal the planarity of the benzofuran core and the preferred orientation of the aminomethyl and hydroxyl substituents.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be expected to be electron-rich sites, while the hydrogen atoms of the amine and hydroxyl groups would be electron-poor.
Table 1: Predicted Ground State Properties of this compound based on DFT Calculations for Analogous Compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | ~ 2.5 - 3.5 Debye | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms. |
| Methodology Example | B3LYP Functional / 6-311+G(d,p) Basis Set | A common level of theory that provides a good balance of accuracy and computational efficiency for organic molecules. rsc.org |
Ab initio methods, which are based on first principles without empirical parameters, are employed for more accurate energy calculations, particularly for excited states. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for studying electronic excitations. arxiv.org
For a molecule like this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. arxiv.orgrsc.org These calculations help assign the observed absorption bands to specific molecular orbital transitions, such as π → π* transitions within the benzofuran ring system. rsc.org
More advanced ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), can be used to study photochemical reaction pathways. nih.gov For instance, these methods could model the isomerization or degradation pathways of the molecule upon exposure to UV light by mapping the potential energy surfaces of its excited states. nih.gov Studies on furan (B31954) derivatives have shown that such methods can effectively determine which chemical bonds are likely to break upon electronic excitation. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The functional groups attached to the benzofuran core of this compound, particularly the flexible aminomethyl side chain, allow the molecule to adopt various three-dimensional shapes, or conformations.
Conformational analysis aims to identify the most stable conformations (conformers) of a molecule and determine their relative energies. This process typically involves a systematic or random search of the molecule's conformational space. Each potential conformation is then subjected to geometry optimization and energy minimization using molecular mechanics force fields or quantum chemical methods to find the nearest local energy minimum.
For this compound, the key dihedral angles to explore would be those around the C-C and C-N bonds of the aminomethyl side chain. The results would likely reveal a few low-energy conformers where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonds between the amine and hydroxyl groups, might be present.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.
| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Description |
| 1 | ~60° (gauche) | 0.00 | 75.5 | Most stable conformer, likely stabilized by an intramolecular interaction. |
| 2 | ~180° (anti) | 0.85 | 20.1 | A slightly higher energy conformer. |
| 3 | ~-60° (gauche) | 1.50 | 4.4 | A third, less populated stable conformer. |
Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change.
An MD simulation of this compound, typically performed in a simulated solvent environment to mimic real-world conditions, would show how the molecule moves, vibrates, and transitions between different conformations. This provides a more complete picture of the molecule's flexibility and the conformational landscape than static energy minimization alone. The simulation can reveal the lifetimes of certain conformers and the energy barriers for transitioning between them, offering insights into the molecule's dynamic behavior in solution.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound or predict the spectral properties of a novel molecule.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predicted shifts, when compared to experimental data for related structures, can aid in the structural elucidation of new benzofuran derivatives. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the O-H and N-H stretches of the hydroxyl and amino groups.
UV-Vis Spectroscopy: As mentioned in section 4.1.2, TD-DFT is the standard method for predicting UV-Vis spectra. It calculates the electronic transition energies (λmax) and their corresponding oscillator strengths (intensities), which helps in understanding the relationship between a molecule's electronic structure and its color and photophysical properties. researchgate.net
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Benzofuran Derivative.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Reference Compound) |
| ¹H NMR (Ar-H) | δ 6.8 - 7.5 ppm | δ 6.7 - 7.4 ppm |
| ¹³C NMR (Ar-C) | δ 110 - 155 ppm | δ 112 - 158 ppm |
| IR (O-H stretch) | ~3450 cm⁻¹ | ~3400 cm⁻¹ |
| UV-Vis (λmax) | ~250 nm, ~290 nm | ~248 nm, ~285 nm |
Note: Experimental values are typical for substituted benzofurans and are for illustrative purposes.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, theoretical and computational studies can map out potential reaction pathways, identify transition states, and calculate the energetic barriers associated with chemical transformations. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current literature, the principles of computational chemistry allow for the postulation and investigation of plausible reaction pathways based on studies of analogous benzofuran and aminophenol systems.
Computational approaches, particularly those employing Density Functional Theory (DFT), are adept at modeling the geometric and electronic structures of reactants, intermediates, transition states, and products. These methods can accurately predict thermodynamic and kinetic parameters, thereby offering a quantitative understanding of reaction feasibility and selectivity.
Furthermore, computational studies can elucidate the mechanisms of functional group transformations on the benzofuran core. For example, understanding the regioselectivity of electrophilic substitution reactions on the 4-hydroxybenzofuran ring is crucial for predicting the outcome of various synthetic modifications. DFT calculations can determine the most likely sites for electrophilic attack by analyzing the distribution of electron density and the stability of the resulting intermediates. researchgate.netrsc.orguea.ac.uk
In the context of this compound, a hypothetical computational study might investigate the mechanism of an intramolecular cyclization reaction involving the aminomethyl and hydroxyl groups under specific conditions. Such a study would aim to determine the energetic favorability of forming a new heterocyclic ring fused to the benzofuran scaffold. The table below illustrates the type of data that such a computational investigation could yield.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Proposed Intramolecular Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Product | -12.7 |
This hypothetical data suggests a two-step reaction mechanism with two transition states and one intermediate. The first step, with a higher activation energy, would be the rate-determining step.
Another area of interest for computational elucidation is the role of the aminomethyl group in directing or participating in reactions. For instance, the nucleophilicity of the nitrogen atom can be quantified through computational methods, and its involvement in reactions can be modeled. A computational study could explore the mechanism of N-acylation or N-alkylation, providing valuable information on the reactivity of the aminomethyl moiety.
The following table presents hypothetical data from a computational study on the electrophilic aromatic substitution of this compound, comparing the activation energies for substitution at different positions on the aromatic ring.
Table 2: Hypothetical Activation Energies for Electrophilic Bromination of this compound
| Position of Substitution | Activation Energy (kcal/mol) |
| C2 | 18.5 |
| C3 | 22.1 |
| C5 | 15.3 |
| C6 | 17.9 |
These hypothetical results would suggest that the C5 position is the most favorable site for electrophilic attack, providing a theoretical basis for predicting the regioselectivity of such reactions.
Structure Reactivity Relationships and Mechanistic Organic Chemistry of 7 Aminomethyl 1 Benzofuran 4 Ol
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. nih.govscienceopen.com Its reactivity is a blend of the characteristics of the furan (B31954) and benzene (B151609) rings.
Electrophilic Aromatic Substitution:
The benzofuran ring is generally reactive towards electrophiles. researchgate.net Theoretical calculations and experimental evidence suggest that electrophilic substitution preferentially occurs at the C2 position of the furan ring, as this position has a higher electron density compared to the C3 position. chemicalbook.compixel-online.net If the C2 position is blocked, substitution will then occur at the C3 position. chemicalbook.com Common electrophilic substitution reactions include:
Nitration: Benzofuran can be nitrated using agents like nitric acid in acetic anhydride. chemicalbook.comyoutube.com
Halogenation: Halogen-substituted benzofurans are important synthetic intermediates and can be prepared using various halogenating agents. researchgate.net
Formylation: Vilsmeier-Haack formylation introduces a formyl group, typically at the C2 position. researchgate.net
Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the benzofuran ring. researchgate.net
The substituents on the benzofuran ring, namely the hydroxyl and aminomethyl groups in 7-(aminomethyl)-1-benzofuran-4-ol, will significantly influence the regioselectivity of these reactions.
Cycloaddition Reactions:
The furan component of the benzofuran system can participate in cycloaddition reactions, such as the Diels-Alder reaction, although this is less common than with furan itself due to the aromaticity of the fused benzene ring. researchgate.net
Ring-Opening Reactions:
Under certain conditions, such as reductive nickel catalysis, the benzofuran ring can undergo ring-opening reactions, cleaving the C-O bond to form functionalized phenols. chinesechemsoc.org
Role of the Aminomethyl Moiety in Chemical Transformations (e.g., Mannich-type reactions)
The aminomethyl group (-CH₂NH₂) is a key functional group that imparts significant reactivity to the molecule. wikipedia.org As a primary amine, it is nucleophilic and can participate in a variety of chemical transformations. numberanalytics.com
Mannich-Type Reactions:
One of the most significant reactions involving the aminomethyl group is the Mannich reaction. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and the introduction of aminoalkyl groups into other molecules. nih.gov In the context of this compound, the aminomethyl group itself is the product of a conceptual Mannich reaction. However, it can also serve as the amine component in subsequent Mannich reactions.
The general mechanism of the Mannich reaction involves the formation of an electrophilic iminium ion from the amine and an aldehyde (often formaldehyde). youtube.comyoutube.com This iminium ion then reacts with a nucleophile, such as an enolizable ketone or another electron-rich aromatic system. Given the presence of the electron-rich benzofuran ring in the same molecule, intramolecular Mannich-type reactions could be envisioned under appropriate conditions. Studies on the Mannich reaction of similar heterocyclic systems, like 8-hydroxyquinolines, have shown that aminomethylation often occurs at specific positions on the aromatic ring. bohrium.comnih.gov
Other Reactions of the Aminomethyl Group:
Acylation: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides.
Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines.
Formation of Schiff Bases: Reaction with aldehydes or ketones can yield imines (Schiff bases).
Influence of the Hydroxyl Group on Reactivity and Tautomerism
The phenolic hydroxyl group at the C4 position exerts a strong electronic influence on the reactivity of the benzofuran ring and can also participate in tautomerism.
Influence on Reactivity:
The hydroxyl group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. This means it will direct incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions ortho (C5) and para (C7, already substituted) to the hydroxyl group will be activated. The presence of a hydroxyl group has been shown to be crucial for the biological activity of some benzofuran derivatives, likely due to its ability to form hydrogen bonds and influence electronic properties. nih.gov The synthesis of 5-hydroxybenzofurans often involves oxidative coupling and cyclization reactions. thieme-connect.de
Tautomerism:
Phenols can exist in equilibrium with their keto tautomers. While the aromatic phenolic form is generally more stable, the possibility of keto-enol tautomerism should be considered, especially in different solvent environments or under specific pH conditions. nih.gov For this compound, this could involve the formation of a quinone-methide-like structure. The study of tautomerism is important as different tautomers can exhibit distinct physicochemical properties and reactivities. nih.govyoutube.com
Proposed Reaction Mechanisms for Chemical Derivatization of this compound
The derivatization of this compound can be achieved through reactions targeting the benzofuran ring, the aminomethyl group, or the hydroxyl group. The following are proposed mechanistic pathways for some key derivatization reactions.
Electrophilic Substitution on the Benzofuran Ring (e.g., Bromination):
Generation of the Electrophile: A bromine molecule is polarized by a Lewis acid (e.g., FeBr₃), creating a more electrophilic bromine species (Br⁺).
Nucleophilic Attack: The electron-rich benzofuran ring, activated by the hydroxyl group, attacks the electrophilic bromine. The attack is likely to occur at the C5 position, which is ortho to the activating hydroxyl group and not sterically hindered by the aminomethyl group.
Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate (sigma complex) is formed. The positive charge is delocalized over the aromatic system.
Deprotonation: A weak base (e.g., Br⁻ or the solvent) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated product.
N-Acylation of the Aminomethyl Group:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride).
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of the Leaving Group: The carbonyl group reforms with the expulsion of the leaving group (e.g., chloride ion).
Deprotonation: A base (e.g., another amine molecule or a scavenger) removes the proton from the nitrogen atom to give the final N-acylated product.
O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis):
Deprotonation: A strong base (e.g., sodium hydride, NaH) removes the acidic proton from the hydroxyl group to form a more nucleophilic phenoxide ion.
Nucleophilic Substitution (Sₙ2): The phenoxide ion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, displacing the halide ion and forming an ether linkage.
Interactive Data Table: Predicted Reactivity Sites
| Functional Group | Atom | Predicted Reactivity | Potential Reactions |
| Aminomethyl | Nitrogen | Nucleophilic | Alkylation, Acylation, Mannich Reaction |
| Hydroxyl | Oxygen | Nucleophilic (as phenoxide) | Alkylation, Acylation |
| Benzofuran Ring | C2 | Nucleophilic | Electrophilic Substitution |
| Benzofuran Ring | C5 | Nucleophilic (activated) | Electrophilic Substitution |
Molecular Pharmacology and Mechanistic Biology of 7 Aminomethyl 1 Benzofuran 4 Ol in Vitro and in Silico Perspectives
In Silico Ligand-Target Interaction Studies
Computational, or in silico, methods are pivotal in modern drug discovery for predicting how a small molecule like 7-(Aminomethyl)-1-benzofuran-4-OL might interact with biological targets. These techniques provide a theoretical framework for understanding potential pharmacological effects before undertaking laboratory experiments.
Molecular Docking for Predicted Binding Modes with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For benzofuran (B130515) derivatives, molecular docking has been instrumental in identifying potential binding modes with various macromolecular targets.
While specific molecular docking studies for this compound are not extensively published, research on related benzofuran compounds has shown potential interactions with key biological targets. For instance, studies on benzofuran-1,2,3-triazole hybrids have utilized molecular docking to predict their binding to the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.gov Similarly, docking studies have been employed to understand the binding of benzofuran derivatives to serum albumins, which are crucial for drug transport in the bloodstream. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-target complex.
Virtual Screening for Potential Pharmacological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be based on the structure of the target (structure-based) or on the structures of known active compounds (ligand-based).
For the broader class of benzofurans, virtual screening has been used to identify potential inhibitors for various targets. For example, a docking-based virtual screening approach was used to identify novel selective inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in both pharmaceutical and pesticide industries. rsc.org Network pharmacology-based virtual screening has also been applied to natural products from Clerodendrum species to identify potential anticancer therapeutics. rsc.org While this compound has not been the specific subject of such large-scale screening studies in published literature, these examples highlight the potential of this approach to uncover its pharmacological targets.
Binding Affinity Predictions and Scoring Functions
Binding affinity predictions and their associated scoring functions are essential components of molecular docking and virtual screening. They provide a quantitative estimate of the binding strength between a ligand and its target.
For benzofuran derivatives, studies have shown a correlation between computationally predicted binding affinities and experimentally determined values. For example, in a study of 4-nitrophenyl functionalized benzofurans and their interaction with bovine serum albumin (BSA), the computationally predicted affinity was confirmed by experimental fluorescence spectroscopy. nih.gov The study found that a benzomonofuran derivative bound to BSA with a higher affinity than a benzodifuran derivative, and this was accurately reflected in the computational predictions. nih.gov These scoring functions are crucial for ranking compounds in virtual screening campaigns and for optimizing lead compounds in drug discovery projects.
Exploration of Potential Biological Pathways and Molecular Mechanisms in Model Systems (In Vitro)
In vitro studies, which are conducted in a controlled environment outside of a living organism, are essential for validating the predictions made by in silico methods and for elucidating the precise biological mechanisms of a compound.
Enzyme Modulation and Inhibition Kinetics (e.g., Aromatase, PI3K, VEGFR-2, Cholinesterases, PfENR)
The modulation of enzyme activity is a common mechanism of action for many drugs. Benzofuran-containing compounds have been investigated for their ability to inhibit a variety of enzymes.
PI3K and VEGFR-2: A study on benzofuran hybrids identified them as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy. nih.gov The study reported IC50 values for the most potent compound, demonstrating significant inhibitory activity against both enzymes. nih.gov
Other Enzymes: While specific data on the effect of this compound on Aromatase, Cholinesterases, and Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) is not available in the public domain, the general propensity of the benzofuran scaffold to interact with various enzymes suggests that these could be potential targets.
Interactive Data Table: Enzyme Inhibition by Benzofuran Derivatives
| Compound Class | Target Enzyme | Reported IC50 | Reference |
| Benzofuran Hybrid | PI3K | 2.21 nM | nih.gov |
| Benzofuran Hybrid | VEGFR-2 | 68 nM | nih.gov |
Receptor Interaction Profiling (e.g., Histamine (B1213489) H3 Receptors, EGFR)
The interaction of small molecules with cellular receptors is another key area of pharmacological research.
Histamine H3 Receptors: Research has been conducted on 5-amino- and 5-(aminomethyl)benzofuran derivatives as histamine H3 receptor antagonists. nih.gov A study described a series of compounds with nanomolar and subnanomolar affinities for both human and rat H3 receptors. nih.gov This suggests that the aminomethyl benzofuran scaffold is a promising starting point for the development of potent H3 receptor ligands.
EGFR: As mentioned previously, in-silico studies have pointed towards EGFR as a potential target for benzofuran-1,2,3-triazole hybrids. nih.gov These computational predictions would require experimental validation through in vitro receptor binding and functional assays.
Interactive Data Table: Receptor Binding of Benzofuran Derivatives
| Compound Class | Target Receptor | Reported Affinity (Ki) | Reference |
| Aminomethylbenzofuran Derivative | Human Histamine H3 | 0.05 nM | nih.gov |
| Aminomethylbenzofuran Derivative | Rat Histamine H3 | 0.11 nM | nih.gov |
Cellular Pathway Modulation in Experimental Models (e.g., Apoptosis Induction, Anti-proliferative Effects)
The benzofuran scaffold and its derivatives have demonstrated significant potential in modulating cellular pathways, particularly those involved in cell proliferation and apoptosis. These compounds have been the focus of numerous studies aiming to elucidate their anticancer activities.
One area of investigation has been the induction of apoptosis. For instance, a synthetic derivative of benzofuran lignan (B3055560), known as Benfur, has been shown to induce apoptosis in p53-positive cells. nih.gov This pro-apoptotic activity was associated with the activation of caspase 3, a key executioner caspase in the apoptotic cascade. nih.gov Similarly, aminobenzofuran-containing analogues of proximicins have been found to induce apoptosis in malignant T-cells and hepatocellular carcinoma cells. nih.gov Further research into benzopyran-4-one-isoxazole hybrid compounds revealed that some of these molecules can induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov
In addition to apoptosis induction, benzofuran derivatives exhibit potent anti-proliferative effects across various cancer cell lines. Proximicin analogues containing a benzofuran moiety have demonstrated anti-proliferative activities against human glioblastoma cells (U-87 MG). nih.gov Benzofuran-N-aryl piperazine (B1678402) conjugates have shown remarkable cytotoxic activity against HeLa, MCF-7 (breast cancer), and SGC-7901 (human gastric) cancer cell lines. nih.gov Furthermore, 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivatives were active against anti-estrogen receptor-dependent breast cancer cells (MDA-MB-231). nih.gov Simple benzofuran-2-acetic acid ester analogues have also been reported to inhibit the proliferation of breast cancer cells. nih.gov
The anti-proliferative mechanism of some benzofuran derivatives involves cell cycle arrest. Benfur, for example, arrests Jurkat T lymphocytes (p53+/+) in the G2/M phase of the cell cycle, thereby inhibiting cell growth. nih.gov Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives indicated that one compound induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. researchgate.net
The table below summarizes the cellular pathway modulation by various benzofuran derivatives in experimental models.
| Derivative/Analog | Cell Line(s) | Observed Effect(s) |
| Benfur (benzofuran lignan derivative) | Jurkat T lymphocytes (p53+/+), p53-negative cells | Induces apoptosis and G2/M cell cycle arrest in p53-positive cells; partial cell death via NF-κB inhibition in both p53-positive and -negative cells. nih.gov |
| Aminobenzofuran-containing proximicin analogues | Malignant T-cells, Hepatocellular carcinoma cells, U-87 MG (glioblastoma) | Induce apoptosis; inhibit Aurora B kinase and VEGFR-2 activity; reduce tubulin polymerization; anti-proliferative activity. nih.gov |
| Benzofuran-N-aryl piperazine conjugates | HeLa, MCF-7 (breast cancer), SGC-7901 (gastric cancer) | Cytotoxic activity. nih.gov |
| 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivatives | MDA-MB-231 (breast cancer) | Active in anti-estrogen receptor-dependent cells. nih.gov |
| Benzofuran-2-acetic acid ester analogues | Breast cancer cells | Inhibit proliferation; pro-apoptotic activities. nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | HepG2, A549 | Induce G2/M phase arrest (HepG2); cause S and G2/M phase arrest (A549); decrease IL-6 secretion. researchgate.net |
| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 (breast cancer) and other cancer cell lines | Significant anti-proliferative activities; induction of apoptosis. nih.gov |
Mechanistic Studies of Antimicrobial Effects
The benzofuran core is a key pharmacophore that imparts significant antimicrobial properties to its derivatives. mdpi.comresearchgate.net These compounds have shown efficacy against a range of microorganisms, including bacteria and fungi. mdpi.comresearchgate.netnih.gov The mechanism of action, while not fully elucidated for all derivatives, is an area of active investigation.
For instance, certain 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones have been synthesized and tested for their antimicrobial activities. researchgate.net While specific mechanistic details for these particular compounds are still emerging, the broader class of benzofuran derivatives is known to exert antimicrobial effects. Proximicin B and C, which contain a furan (B31954) ring system that can be functionally mimicked by a benzofuran moiety, have demonstrated in vitro antimicrobial activity against Escherichia coli, Enterococcus faecalis, and both drug-susceptible and -resistant Staphylococcus aureus strains. nih.gov Notably, Proximicin B showed significant growth inhibition against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) strains EMRSA-15 and -16. nih.gov
The antimicrobial potential of benzofuran derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. The structural versatility of the benzofuran ring allows for the introduction of various substituents, which can modulate the antimicrobial spectrum and potency. mdpi.com
The following table provides a summary of the antimicrobial activities of selected benzofuran-related compounds.
| Compound/Derivative | Target Microorganism(s) | Observed Antimicrobial Effect |
| Proximicin B | Escherichia coli, Enterococcus faecalis, drug-susceptible and -resistant Staphylococcus aureus (including MRSA EMRSA-15 and -16) | Significant growth inhibition, particularly against Gram-positive bacteria. nih.gov |
| Proximicin C | Escherichia coli, Enterococcus faecalis, drug-susceptible and -resistant Staphylococcus aureus | In vitro antimicrobial activity. nih.gov |
| 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones | Various microorganisms | Tested for antimicrobial activities. researchgate.net |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives and Analogs
Design and Synthesis of Structurally Related Analogs based on the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic compound composed of fused benzene (B151609) and furan rings, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov Its unique physicochemical properties make it a valuable starting point for medicinal chemists. researchgate.netnih.gov The introduction of various substituents at specific positions on the benzofuran core can lead to new derivatives with distinct structural characteristics and potentially enhanced biological activities. mdpi.comnih.gov
The synthesis of benzofuran derivatives can be achieved through various chemical reactions. For example, a series of new N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives have been prepared and evaluated for their receptor binding affinities. nih.gov Another synthetic approach involves the reaction of benzofuran-2-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with phenacyl bromide derivatives to yield benzofuran–thiazolylhydrazone derivatives. nih.gov
In the context of developing proximicin analogues, the challenging synthesis of the natural products' di-furan peptide unit has led researchers to replace it with a more accessible benzofuran moiety. nih.gov The synthesis of an amino-benzofuran carboxylate building block was achieved in high yield over two steps, demonstrating its suitability as a substitute for the amino-furan carboxylate. nih.gov
Furthermore, the synthesis of 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones has been accomplished through a multi-step process. This involves the reaction of differently substituted 2-hydroxy acetophenones with 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid to form esters, which are then rearranged and cyclized to yield the final chromon-4-one products. researchgate.net
The following table outlines various synthetic strategies for benzofuran-based analogs.
| Synthetic Strategy | Starting Materials | Resulting Analog Class |
| N-substitution of aminomethyl benzofuran | 2,3-dihydro-2-aminomethyl-2H-1-benzofuran | N,N-disubstituted aminomethyl benzofuran derivatives. nih.gov |
| Hydrazone formation and cyclization | Benzofuran-2-carbaldehyde, thiosemicarbazide, phenacyl bromide derivatives | Benzofuran–thiazolylhydrazone derivatives. nih.gov |
| Replacement of di-furan unit | Amino-benzofuran carboxylate | Proximicin analogues with a furan-benzofuran group. nih.gov |
| Esterification, rearrangement, and cyclization | 2-hydroxy acetophenones, 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones. researchgate.net |
Correlation of Structural Modifications with Molecular Interaction Profiles
The biological activity of benzofuran derivatives is intricately linked to their structural features, which dictate their interactions with molecular targets. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzofuran scaffold influence these interactions and, consequently, the pharmacological profile of the compounds.
For instance, in a series of stereoisomeric 6,7-benzomorphan derivatives, the absolute stereochemistry was found to be a critical determinant for differentiating between affinity for the NMDA receptor-channel complex and the mu opioid receptor. nih.gov The position of a hydroxyl group on the aromatic ring also significantly impacted specificity. Shifting the hydroxyl group from the 2'-position to the 3'-position led to a notable increase in affinity for the NMDA receptor-channel complex and a considerable reduction in affinity for the mu opioid receptor. nih.gov
The addition of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is also a critical factor influencing biological activity. mdpi.com
In the case of certain hybrid benzofuran compounds, the presence of phenol (B47542) and chlorine groups increased the number of binding interactions with the target, resulting in improved anticancer activity. nih.gov A nitro group was also found to significantly boost activity. nih.gov The phenolic hydroxyl group on the benzofuran scaffold is often crucial for modulating anticancer activity, as the hydrogen-donating group can promote favorable interactions with the target. nih.gov
Molecular dynamics simulations have been employed to study the interactions of modified crystallophores, which are lanthanide complexes used to induce protein crystallization. researchgate.net A variant with a propanol (B110389) pendant arm demonstrated flexibility that allowed it to explore different protein surfaces and form versatile supramolecular interactions. researchgate.net
The table below highlights key structural modifications and their impact on molecular interactions and activity.
| Structural Modification | Effect on Molecular Interaction/Activity |
| Shift of hydroxyl group from 2' to 3' position in 6,7-benzomorphans | Increased affinity for NMDA receptor-channel complex; decreased affinity for mu opioid receptor. nih.gov |
| Addition of halogen atoms to the benzofuran ring | Enhanced anticancer activity through the formation of halogen bonds. nih.gov |
| Introduction of phenol and chlorine groups | Increased number of binding interactions, leading to improved anticancer activity. nih.gov |
| Presence of a nitro group | Significantly boosted anticancer activity. nih.gov |
| Phenolic hydroxyl group on the benzofuran scaffold | Crucial for modulating anticancer activity through favorable hydrogen-bonding interactions. nih.gov |
| Flexible propanol pendant arm on a crystallophore | Allows for exploration of different protein surfaces and formation of versatile supramolecular interactions. researchgate.net |
Identification of Key Pharmacophore Features for Targeted Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzofuran derivatives, several key pharmacophoric features have been identified that are crucial for their targeted interactions and observed biological activities.
The benzofuran ring system itself is a fundamental pharmacophoric element, providing a rigid scaffold from which various functional groups can be appropriately positioned to interact with biological targets. mdpi.comresearchgate.net It is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. nih.gov
SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring, often with ester or heterocyclic rings, are critical for the cytotoxic activity of these compounds. mdpi.comnih.gov These modifications play a significant role in influencing the selectivity of the compounds toward cancer cells. nih.gov
In the context of anticancer activity, the presence of a hydrogen-donating group, such as a phenolic hydroxyl group, is often a key pharmacophoric feature. nih.gov This group can participate in hydrogen bonding with the target protein, contributing to the compound's cytotoxic properties. nih.gov Aromatic hydrogen bonds have also been observed between the benzofuran ring of certain derivatives and amino acid residues of target enzymes, such as monoamine oxidase. nih.gov
For some benzofuran derivatives, the planarity of the molecule is an important feature. For example, 2-phenylbenzofuran (B156813) has a pseudo-planar geometry, which can be a favorable characteristic for intercalation or binding to planar regions of biological macromolecules. physchemres.org
The following table summarizes key pharmacophore features of benzofuran derivatives and their roles in targeted interactions.
| Pharmacophore Feature | Role in Targeted Interaction |
| Benzofuran ring system | Rigid scaffold for positioning of functional groups. mdpi.comresearchgate.net |
| Substitutions at the C-2 position (e.g., ester, heterocyclic rings) | Crucial for cytotoxic activity and selectivity towards cancer cells. mdpi.comnih.gov |
| Hydrogen-donating groups (e.g., phenolic hydroxyl) | Promote favorable hydrogen-bonding interactions with the target, inducing cytotoxic properties. nih.gov |
| Aromatic system of the benzofuran ring | Can form aromatic hydrogen bonds with target enzymes. nih.gov |
| Molecular planarity | May facilitate intercalation or binding to planar regions of biological targets. physchemres.org |
Future Directions and Research Perspectives on 7 Aminomethyl 1 Benzofuran 4 Ol
Development of Novel Synthetic Strategies for Advanced Analogs with Tuned Properties
The creation of novel and efficient synthetic routes is paramount for generating advanced analogs of 7-(Aminomethyl)-1-benzofuran-4-OL with customized properties. Researchers are actively exploring innovative methodologies to diversify the benzofuran (B130515) core, aiming to enhance biological activity and selectivity.
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of benzofuran rings. For instance, various publications have detailed the synthesis of novel benzofuran derivatives with potential biological applications. mdpi.comnih.gov These studies often involve multi-step reaction sequences to build the core structure and introduce desired substituents. The development of more streamlined and versatile synthetic strategies will be crucial for accelerating the discovery of new analogs with improved therapeutic potential. A convenient and general approach for the synthesis of the benzofuran skeleton has been developed, which could be adapted for the synthesis of derivatives of this compound.
| Synthetic Approach | Description | Potential Advantages |
| Convergent Synthesis | Fragments of the molecule are synthesized separately and then joined together. | Increased efficiency and flexibility in analog synthesis. |
| Diversity-Oriented Synthesis | A single starting material is converted into a wide range of structurally diverse compounds. | Rapid exploration of chemical space to identify novel bioactive scaffolds. |
| Catalytic Methods | Use of catalysts to promote reactions, often with high selectivity and efficiency. | Milder reaction conditions, reduced waste, and access to new chemical transformations. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds like this compound. These computational tools can analyze vast datasets of chemical information to predict the properties of new molecules and guide the design of more effective drug candidates.
Furthermore, generative AI models can design entirely new molecules with optimized properties. By learning the complex relationships between chemical structure and biological function, these models can propose novel benzofuran derivatives that may not have been conceived through traditional medicinal chemistry approaches. The synergy between computational technologies and experimental validation holds immense promise for the future of drug discovery. univ-tours.fr
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops predictive models that correlate chemical structure with biological activity. | Prioritization of synthetic targets and prediction of the potency of new analogs. |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative AI models. | Exploration of new chemical space and the design of innovative drug candidates. |
| Predictive ADMET Modeling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. |
Advanced Mechanistic Studies at the Atomic and Molecular Level
A fundamental understanding of how this compound and its analogs interact with their biological targets is essential for rational drug design. Advanced experimental and computational techniques are being employed to elucidate these interactions at the atomic and molecular level.
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution three-dimensional structures of a compound bound to its target protein. This information reveals the precise binding mode and the key intermolecular interactions that are responsible for its biological effect. Such structural insights are invaluable for designing new analogs with improved affinity and selectivity.
In addition to experimental methods, computational approaches like molecular docking and molecular dynamics simulations are used to model and predict the binding of ligands to their receptors. These simulations provide a dynamic view of the binding process and can help to rationalize structure-activity relationships. A deeper understanding of the molecular mechanisms of action will guide the development of the next generation of more potent and selective therapeutic agents. nih.gov
| Technique | Information Gained |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding and conformational changes in solution. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the ligand-target complex over time. |
Exploration of this compound as a Scaffold for Functional Materials Research
The unique chemical structure of the benzofuran moiety makes it an attractive scaffold not only for medicinal chemistry but also for the development of novel functional materials. The inherent properties of the benzofuran ring system, such as its aromaticity and potential for electronic delocalization, can be harnessed to create materials with interesting optical, electronic, and self-assembly properties.
The benzofuran scaffold is a key component in a vast number of biologically active natural and synthetic compounds. nih.gov This inherent bioactivity, combined with the ability to tune its physicochemical properties through chemical modification, makes this compound and its derivatives promising candidates for the development of new functional materials. For example, benzofuran derivatives have been explored for their antimicrobial properties and could potentially be incorporated into materials to prevent microbial growth. nih.govnih.govdntb.gov.ua
Furthermore, the structural versatility of the benzofuran core allows for its incorporation into polymers, organic light-emitting diodes (OLEDs), and other advanced materials. By strategically modifying the substituents on the benzofuran ring, researchers can fine-tune the material's properties to suit specific applications.
| Potential Application Area | Description |
| Antimicrobial Materials | Incorporation into polymers or coatings to impart antimicrobial properties. |
| Organic Electronics | Use as building blocks for organic semiconductors and light-emitting materials. |
| Sensors | Development of fluorescent probes for the detection of specific analytes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
